4-phenacylsulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one
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Overview
Description
Quinazolinones are a class of organic compounds with a wide range of biological activities. They are essentially used as analgesics, anti-inflammatory, diuretics, anticonvulsants, potential antispasmolytic, long active sedatives, bronchodilators, and cholertic agents .
Synthesis Analysis
Quinazolin-4 (3H)-one was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air. This is also known as Niementowski reaction .Molecular Structure Analysis
The molecular structure of quinazolinones can be established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Chemical Reactions Analysis
A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinones can vary greatly depending on the specific compound. For example, 2-benzylsulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-4-one has a molecular weight of 272.36500 .Scientific Research Applications
Anticancer Research
Quinazoline derivatives have been extensively studied for their anticancer properties. The compound could be investigated for its ability to inhibit cancer cell growth or induce apoptosis in various cancer cell lines. Its efficacy could be compared with other quinazoline derivatives that have shown promise in targeting specific cancer pathways .
Anti-inflammatory and Analgesic Applications
The anti-inflammatory and analgesic effects of quinazoline derivatives make them candidates for the development of new therapeutic agents. Research could focus on the compound’s mechanism of action in modulating inflammatory responses and its potential to reduce pain in chronic inflammatory diseases .
Antimicrobial Activity
Quinazoline compounds have demonstrated antibacterial and antifungal activities. This compound could be synthesized and tested against a range of pathogenic microorganisms to determine its spectrum of antimicrobial activity and potential as a novel antibiotic .
Antiviral Properties
Research into the antiviral properties of quinazoline derivatives could lead to the development of new treatments for viral infections. The compound’s effectiveness against various viruses, including its potential to inhibit viral replication, would be a valuable area of study .
Neuroprotective Effects
The neuroprotective effects of quinazoline derivatives are another area of interest. Studies could explore the compound’s potential in protecting neuronal cells from damage or death caused by neurodegenerative diseases or brain injuries .
Cardiovascular Applications
Given the role of quinazoline derivatives in modulating blood pressure and cardiac function, this compound could be researched for its potential benefits in treating hypertension and other cardiovascular conditions .
Metabolic Disorders
The compound’s impact on metabolic pathways could be investigated, particularly its potential role in treating metabolic disorders such as diabetes and obesity. Its effect on insulin resistance and glucose metabolism would be of particular interest .
Chemical Synthesis and Material Science
Lastly, the compound’s utility in chemical synthesis as an intermediate for the production of more complex molecules could be explored. Additionally, its properties could be leveraged in material science for the development of novel materials with specific characteristics .
Future Directions
properties
IUPAC Name |
4-phenacylsulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c19-14(11-6-2-1-3-7-11)10-21-15-12-8-4-5-9-13(12)17-16(20)18-15/h1-3,6-7H,4-5,8-10H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZFWLHCZZWYAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-oxo-2-phenylethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one |
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